1-Vinyl-9H-carbazole-3-carbonitrile

Description

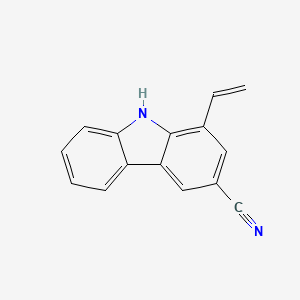

1-Vinyl-9H-carbazole-3-carbonitrile is a carbazole derivative featuring a vinyl group at the 1-position and a cyano (-CN) substituent at the 3-position of the carbazole core. Carbazole derivatives are widely studied for their optoelectronic properties, thermal stability, and applications in organic electronics, energy storage, and catalysis .

Properties

Molecular Formula |

C15H10N2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1-ethenyl-9H-carbazole-3-carbonitrile |

InChI |

InChI=1S/C15H10N2/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13/h2-8,17H,1H2 |

InChI Key |

XTGUWISWILEDCV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Cadogan Reductive Cyclization

- Method : A biphenyl precursor (e.g., 2-nitro biphenyl-3-carbonitrile) undergoes reductive cyclization using triphenylphosphine in refluxing 1,2-dichlorobenzene.

- Conditions :

- Outcome : Directly forms 9H-carbazole-3-carbonitrile, enabling downstream functionalization at position 1.

Suzuki-Miyaura Coupling

- Application : Constructs biaryl intermediates for cyclization. For example, coupling 3-bromobenzoic acid derivatives with boronic esters.

- Catalyst : Pd(PPh₃)₃

- Limitation : Requires subsequent cyclization steps to form the carbazole ring.

Introduction of the Vinyl Group

The vinyl moiety is introduced via palladium-catalyzed cross-coupling or acetylene addition:

Heck Coupling

- Protocol : React 1-bromo-9H-carbazole-3-carbonitrile with vinyl sources (e.g., ethylene glycol divinyl ether) under Pd catalysis.

- Conditions :

- Example :

(E)-9-(2-Ethylhexyl)-7-(2-(pyren-1-yl)vinyl)-9H-carbazole-2-carbonitrile (**3e**) Yield: 65% | IR: 2227 cm⁻¹ (C≡N)

Acetylene Alkynylation

- Method : Direct reaction of carbazole-3-carbonitrile with acetylene under basic conditions.

- Conditions :

Functional Group Compatibility and Challenges

- Nitrile Stability : The carbonitrile group at position 3 is stable under Heck coupling conditions but may require protection during harsh cyclization steps.

- Regioselectivity : Vinylation at position 1 is achieved using directing groups (e.g., bromine) or steric control.

Comparative Analysis of Methods

Optimization Strategies

- Catalyst Screening : Pd/C or RuCl₃/SnCl₂ improves cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance coupling reactivity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanovinylcarbazole undergoes several types of chemical reactions, including:

Photocrosslinking: This is the primary reaction where 3-cyanovinylcarbazole forms covalent bonds with pyrimidine bases in DNA or RNA upon exposure to UV light.

Photocycloaddition: This reaction involves the formation of cyclobutane rings between the 3-cyanovinylcarbazole and pyrimidine bases.

Common Reagents and Conditions:

UV Light: Used to initiate the photocrosslinking and photocycloaddition reactions.

Pyrimidine Bases: Thymine and cytosine are the primary targets for these reactions.

Major Products Formed:

Cross-linked DNA/RNA: The major product of the photocrosslinking reaction is a covalently bonded DNA or RNA strand.

Scientific Research Applications

3-Cyanovinylcarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyanovinylcarbazole involves its incorporation into DNA or RNA strands, where it can form covalent bonds with pyrimidine bases upon exposure to UV light. This photocrosslinking reaction is highly specific and can be reversed by exposure to a different wavelength of UV light, allowing for precise control over nucleic acid interactions .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Key Insights:

- Cyano substitution: Mono-cyano derivatives (e.g., 1-Vinyl-9H-carbazole-3-carbonitrile) likely exhibit milder electron-withdrawing effects compared to 3,6-dicarbonitrile, impacting oxidation potentials and charge mobility .

- Synthetic complexity : Multi-step routes (e.g., bromination, cyanation) are common for carbazole derivatives, with yields influenced by steric and electronic factors .

Electronic and Optical Properties

†Estimated based on cyano group effects.

Key Insights:

- Electrochemical stability: The dual cyano groups in 3,6-dicarbonitrile significantly raise oxidation potentials, making it superior for energy storage vs. mono-cyano derivatives .

- Optoelectronic tuning : Biphenyl and benzyl substituents shift absorption/emission spectra, enabling applications in OLEDs and sensors .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Vinyl-9H-carbazole-3-carbonitrile, and how are intermediates characterized?

The synthesis of carbazole derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, 9-dodecyl-3-vinyl-9H-carbazole is synthesized via Wittig or Heck reactions, with intermediates characterized by and NMR spectroscopy to confirm vinyl group incorporation and regioselectivity . Yields typically range from 63% to 81%, with purification via column chromatography.

Q. What key physical properties (e.g., solubility, melting point) are critical for handling this compound in experimental settings?

Carbazole derivatives generally exhibit limited water solubility but high solubility in organic solvents like ethanol, benzene, and methanol. While direct data for this compound is sparse, analogs such as 9-Vinyl-9H-carbazole (CAS 3234-54-6) have a density of 0.862 g/cm and refractive index of 1.4915, suggesting similar handling precautions (e.g., inert atmosphere storage, moisture avoidance) .

Q. How can researchers validate the purity of this compound post-synthesis?

Purity is typically assessed via:

- Chromatography : HPLC or TLC with UV detection.

- Spectroscopy : NMR (, ) to confirm absence of unreacted precursors.

- Elemental Analysis : Matching calculated vs. experimental C/H/N ratios.

For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing of this compound?

Graph set analysis of carbazole derivatives reveals that hydrogen-bonding patterns (e.g., N–H···N or C–H···π interactions) dictate crystal packing. For example, 9-p-Tolyl-9H-carbazole-3-carbonitrile forms centrosymmetric dimers via N–H···N bonds, stabilizing the lattice . Computational tools like CrystalExplorer can model these interactions to predict solubility and stability .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antitumor vs. antioxidative effects) for carbazole derivatives?

Bioactivity discrepancies arise from substituent positioning and assay conditions. For instance:

- Antitumor Activity : Linked to electron-withdrawing groups (e.g., -CN at C3) enhancing DNA intercalation .

- Antioxidative Effects : Depend on radical scavenging by carbazole’s aromatic π-system.

Comparative studies using standardized assays (e.g., MTT for cytotoxicity, DPPH for antioxidant capacity) and structure-activity relationship (SAR) modeling are critical .

Q. How do researchers address challenges in refining the crystal structure of this compound using SHELX?

SHELXL employs least-squares refinement against data. Key steps include:

- Twinned Data : Use HKLF 5 format for multi-component crystals.

- Disorder Modeling : PART instructions to resolve overlapping vinyl group positions.

- Validation : Check R-factor convergence () and ADDSYM alerts in PLATON to avoid overfitting .

Methodological Considerations

Q. What experimental design principles optimize the synthesis of carbazole-based polymers incorporating this compound?

Q. How can researchers mitigate thermal degradation during thermogravimetric analysis (TGA) of this compound?

- Atmosphere : Use nitrogen instead of air to reduce oxidative decomposition.

- Heating Rate : ≤10°C/min to detect stepwise mass loss.

- Sample Prep : Ensure homogeneity via recrystallization to avoid artifacts from impurities .

Data Contradiction Analysis

Q. Why do crystallographic studies of similar carbazole derivatives report varying space groups (e.g., P21/cP2_1/cP21/c vs. C2/cC2/cC2/c)?

Space group variability arises from:

- Substituent Effects : Bulky groups (e.g., p-tolyl) reduce symmetry, favoring monoclinic systems.

- Solvent Inclusion : Lattice solvents (e.g., CHCl) can expand unit cells, altering symmetry.

Validation with CheckCIF ensures reported metrics align with observed diffraction patterns .

Safety and Handling

Q. What safety protocols are recommended for handling vinyl-substituted carbazoles in photopolymerization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.